Home > Products > Screening Compounds P26515 > 2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole -

2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

Catalog Number: EVT-5089656
CAS Number:
Molecular Formula: C22H18ClFN2O
Molecular Weight: 380.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Crystallographic studies of similar compounds, such as 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole [], 3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole [], and others [, , , , , , , , , , , , , , ], provide insights into the typical bond lengths, angles, and conformations observed in such pyrazoline derivatives. These structural data are crucial for understanding their physicochemical properties and biological activities.

Mechanism of Action
  • Anti-cancer Activity: Some pyrazolines have shown promising anti-cancer activity by inhibiting key enzymes involved in cancer cell growth and proliferation [].
  • Antimicrobial Activity: Several studies have reported the antimicrobial properties of pyrazoline derivatives against various bacterial and fungal strains [, ]. The mechanism of action is often attributed to their ability to inhibit microbial enzymes or disrupt cell membrane integrity.
  • Monoamine Oxidase Inhibition: Certain pyrazoline analogs exhibit potent and selective inhibition of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters like dopamine and serotonin. This inhibition makes them potential candidates for treating neurological disorders like Parkinson’s disease and depression [].

3-(4-Chlorophenyl)-5-(Thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (I)

    Compound Description: This compound represents a dihydropyrazole derivative featuring a carbothioamide substituent on the pyrazole ring. The research focuses on its synthesis, structural characterization using X-ray diffraction, and computational analysis. []

    Relevance: Compound (I) shares the core dihydropyrazole structure with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. The variations lie in the substituents at the 1, 3, and 5 positions of the pyrazole ring. This highlights the possibility of modifying substituents on the dihydropyrazole core to fine-tune chemical properties or biological activity. []

3-(4-Methoxyphenyl)-5-(Thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (II)

    Compound Description: Similar to Compound (I), this compound is another dihydropyrazole derivative with a carbothioamide substituent on the pyrazole ring. The study focuses on its synthesis, structural characterization through X-ray diffraction, and computational studies. []

    Relevance: Compound (II) is structurally analogous to 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole, sharing the dihydropyrazole core. The differences lie in the substituents at positions 1, 3, and 5 of the pyrazole ring. This further emphasizes the potential for structural modifications around the dihydropyrazole scaffold to influence the compound's properties. []

    Compound Description: This molecule is characterized by an indenothiazolyl group linked to the dihydropyrazole moiety. The research highlights its crystal structure analysis, emphasizing the spatial arrangement and intermolecular interactions within the crystal lattice. [, ]

    Relevance: This compound shares the 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl substructure with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole, differing in the substituent at the 1-position of the pyrazole ring. This suggests that modifications at this position, such as the introduction of larger aromatic systems, can be explored for altering the compound's overall structure and properties. [, ]

3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

    Compound Description: This fluorinated pyrazoline derivative, synthesized via a one-pot three-component reaction, has been investigated as a potential inhibitor of dengue virus type 2 (DEN2) NS2B/NS3 serine protease. []

    Relevance: While sharing the dihydropyrazole core with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole, this compound incorporates a 2-fluorophenyl group at the 5-position, in contrast to the 2-methoxyphenyl group in the target compound. This difference highlights the potential impact of substituent variations on the pyrazole ring on biological activity, particularly in the context of antiviral drug development. []

    Compound Description: This compound is distinguished by its carbamothioyl and carboxylic acid substituents on the pyrazole ring. []

    Relevance: The presence of the 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole substructure in this compound, compared to the 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole in 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole, highlights the interchangeability of halogens on the phenyl ring at the 3-position of the dihydropyrazole core. This substitution pattern, coupled with the diverse functionalities introduced at other positions, suggests a strategy for developing novel dihydropyrazole derivatives with potentially distinct biological profiles. []

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

    Compound Description: This molecule features a complex structure with a thiazole ring linked to the dihydropyrazole unit, which in turn is substituted with a triazole ring. []

    Relevance: This compound exhibits a 5-(4-fluorophenyl)-3-(triazolyl)-4,5-dihydro-1H-pyrazol-1-yl fragment similar to the structure of 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. This structural similarity highlights a potential pathway for designing related compounds, exploring the incorporation of triazole moieties onto the dihydropyrazole core for potentially enhancing biological activity or fine-tuning physicochemical properties. []

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

    Compound Description: This compound closely resembles compound (4), with a thiazole ring connected to a dihydropyrazole unit bearing a triazole substituent. []

    Relevance: Similar to compound (4), this molecule features the 5-(4-fluorophenyl)-3-(triazolyl)-4,5-dihydro-1H-pyrazol-1-yl substructure, demonstrating a structural analogy with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. The presence of this common fragment underscores the possibility of modifying the dihydropyrazole scaffold with triazole groups as a strategy for diversifying chemical space and exploring potential biological applications. []

    Compound Description: This compound represents a dihydropyrazole with phenyl, 4-chlorophenyl, and 4-fluorophenyl substituents, characterized by its crystal structure. []

    Relevance: The core structure of this compound, with a 3-(4-fluorophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl moiety, aligns closely with that of 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. The main distinction lies in the presence of a phenyl group at the 1-position in this compound, contrasting with the 2-chlorophenyl group in the target molecule. This comparison emphasizes the influence of substituent variations on the pyrazoline ring on the compound's overall structure and potential biological activity. []

5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

    Compound Description: This compound features a thiazole ring connected to the dihydropyrazole core, which also bears a phenyl ring substituted with a prop-2-ynyloxy group. []

    Relevance: The presence of a 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole unit in this compound aligns with the core structure of 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. This shared structural element, despite variations in other substituents, underscores the potential for leveraging common building blocks in the design of dihydropyrazole derivatives with potentially diverse biological properties. []

    Compound Description: This compound, obtained through the condensation of trans-anethole with diarylnitrilimine, exhibits a chiral center at the 5-position of the dihydropyrazole ring. []

    Relevance: This molecule shares the 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole substructure with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. The inclusion of a methyl group at the 4-position and a phenyl ring at the 1-position in this related compound demonstrates the potential for introducing additional substituents on the pyrazole ring to fine-tune its properties or modulate biological activity. []

5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

    Compound Description: This compound features a central dihydropyrazole unit linked to a thiazole ring and a phenyl ring with a prop-2-ynyloxy substituent, with the crystal structure exhibiting intermolecular interactions like π–π stacking. []

    Relevance: This compound, despite variations in the 1- and 3-position substituents, shares the 5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole core with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. This structural similarity highlights the potential for modulating the compound's properties by altering the substituents at these positions, potentially influencing its interactions with biological targets or altering its pharmacological profile. []

3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This dihydropyrazole derivative incorporates a carbothioamide group at the 1-position, with the crystal structure revealing the formation of supramolecular chains through hydrogen bonding interactions. [, ]

    Relevance: This compound and 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole share a significant structural similarity, with the primary difference being the replacement of the 2-chlorophenyl group at the 1-position with a carbothioamide group. This modification highlights a potential strategy for altering the compound's physicochemical properties, potentially affecting its solubility, lipophilicity, or interactions with biological targets. [, ]

5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-N-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This dihydropyrazole derivative is characterized by a nitro group at the 5-position of the phenyl ring attached to the pyrazole core, and it also features a carbothioamide substituent. []

    Relevance: This compound and 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole belong to the same chemical class, both containing a dihydropyrazole ring. The presence of the nitro group and the variation in the substituents at the 1- and 5-positions of the pyrazole ring highlight the possibility of introducing electron-withdrawing groups and modifying substituent patterns to explore structure-activity relationships and potentially enhance biological activity. []

3-(4-Fluorophenyl)-5-(4-chlorophenyl)-N-allyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This dihydropyrazole derivative has been identified as a potential antidepressant agent, exhibiting selective inhibitory activity against the enzyme monoamine oxidase-A (MAO-A). []

    Relevance: This compound bears a close structural resemblance to 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. Both compounds possess a dihydropyrazole ring with similar substituents at the 3 and 5-positions. The key difference lies in the presence of a carbothioamide group at the 1-position and an allyl group on the nitrogen atom in this related compound, contrasting with the 2-chlorophenyl group in the target compound. This comparison suggests that modifications at the 1-position of the pyrazole ring can significantly impact the compound's pharmacological profile. []

3-(4-Fluorophenyl)-5-(4-chlorophenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This dihydropyrazole derivative, similar to the previous compound, has shown potential anxiolytic activity, demonstrating the therapeutic potential of these pyrazoline derivatives in addressing central nervous system disorders. []

    Relevance: This compound shares a high degree of structural similarity with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. Both compounds share a dihydropyrazole core with a 4-fluorophenyl group at the 3-position and a 4-chlorophenyl group at the 5-position. The distinction lies in the presence of a carbothioamide group at the 1-position and a methyl group on the nitrogen atom in this related compound, compared to the 2-chlorophenyl group in the target compound. This comparison suggests that subtle modifications at the 1-position of the pyrazoline ring can lead to distinct pharmacological profiles, indicating the potential for fine-tuning the activity of these compounds. []

3-(4-Fluorophenyl)-5-(4-bromophenyl)-N-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This dihydropyrazole derivative, structurally related to the previous two compounds, also exhibits potential anxiolytic activity. []

    Relevance: This compound exhibits a striking structural resemblance to 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole, sharing a dihydropyrazole core. The primary difference lies in the substitution at the 1-position of the pyrazole ring. While the target compound has a 2-chlorophenyl group, this related compound incorporates a carbothioamide group. This structural comparison emphasizes the influence of the substituent at the 1-position on the compound's pharmacological activity, highlighting the potential of this position for structural modifications aimed at developing novel anxiolytic agents. []

2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764)

    Compound Description: This compound, identified as ML00253764, functions as a melanocortin 4 receptor (MC4R) antagonist. It demonstrates effectiveness in mitigating tumor-induced weight loss in mouse models, highlighting its potential therapeutic value in managing metabolic disorders. []

    Relevance: Although structurally distinct from 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole, ML00253764 is categorized as a dihydroimidazole, sharing a similar heterocyclic scaffold. The presence of a 5-bromo-2-methoxyphenyl moiety in ML00253764 is particularly notable, as it resembles the 2-methoxyphenyl group present in the target compound. This structural similarity, despite the difference in the core heterocycle, suggests the potential for exploring modifications of the target compound with dihydroimidazole derivatives as a strategy for discovering novel compounds with potentially distinct biological activities. []

4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide

    Compound Description: This compound, incorporating a benzenesulfonamide group, demonstrates activity as a tyrosinase enzyme inhibitor, though less potent than the standard kojic acid. []

    Relevance: This compound shares the 3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl substructure with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. Despite the differences in other substituents and their positions, the presence of a common structural motif underscores the potential for modifying these compounds to target enzymes like tyrosinase, which is involved in melanin synthesis and plays a role in conditions like hyperpigmentation. []

(R,S)-5-(4-Chlorophenyl)-3-{(E)-2-[(R,S)-2,6,6-trimethylcyclohex-2-en-1-yl]vinyl}-4,5-dihydro-1H-pyrazole-1-carboximidamide Hydrochloride

    Compound Description: This molecule is a novel terpenyl amidino pyrazoline, synthesized using ultrasonic irradiation. It features a terpenyl group attached to the dihydropyrazole core, expanding the structural diversity within this class of compounds. []

    Relevance: This compound, while possessing additional substituents, shares the 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole core structure with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. This structural similarity, despite the presence of a bulky terpenyl group and the carboximidamide hydrochloride moiety, highlights the versatility of the dihydropyrazole scaffold and its amenability to diverse modifications for exploring novel chemical space and potential biological applications. []

2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-8H-indeno[1,2-d]thiazole

    Compound Description: This molecule incorporates an indenothiazole ring system linked to the dihydropyrazole moiety. Its crystal structure has been elucidated, revealing the spatial arrangement of the molecule. []

    Relevance: Similar to Compound (3), this compound features a dihydropyrazole ring with a 4-fluorophenyl group at the 5-position. It also shares the 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole substructure with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole, emphasizing the recurring use of halogenated phenyl rings in these compounds. The presence of an indenothiazole moiety highlights the potential for introducing larger, fused ring systems onto the dihydropyrazole core, potentially influencing its physicochemical properties and interactions with biological targets. []

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

    Compound Description: This compound, characterized by its crystal structure, features a butan-1-one substituent on the pyrazole ring. []

    Relevance: This compound shares the 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole substructure with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. The difference lies in the presence of a butan-1-one group at the 1-position in the related compound, highlighting the possibility of introducing acyl substituents at this position to potentially modulate the compound's properties. []

1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole

    Compound Description: This molecule features a thiophene ring in its structure, adding to the diversity of aromatic substituents that can be incorporated into dihydropyrazole derivatives. []

    Relevance: While this compound exhibits a variation in substituents at the 1- and 3-positions compared to 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole, it exemplifies the incorporation of thiophene rings into similar scaffolds. This structural modification suggests a potential strategy for altering the electronic properties and potentially the biological activity of the dihydropyrazole core. []

3‐(4‐Bromophenyl)‐5‐(4‐fluorophenyl)‐1‐phenyl‐4,5‐dihydro‐1H‐pyrazole

    Compound Description: This compound, characterized by its crystal structure, features a phenyl ring at the 1-position of the dihydropyrazole ring. []

    Relevance: This compound shares the core structure of 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole with the 4‐bromophenyl and 4‐fluorophenyl substituents at the 3 and 5 positions. The presence of a phenyl ring at the 1-position instead of a chlorophenyl group highlights the impact of substituent variations on the pyrazoline ring's overall structure. []

    Compound Description: This compound, prepared as a racemic mixture, incorporates a piperidinyl carboxamide group at the 3-position of the dihydropyrazole ring. It is identified as a potential cannabinoid receptor modulator. []

    Relevance: While structurally distinct, this compound shares a similar scaffold to 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. Both compounds belong to the dihydropyrazole class and exhibit similar substituent patterns. This compound's activity as a cannabinoid receptor modulator suggests a potential avenue for investigating the biological activity of structurally related dihydropyrazoles, including 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole, in the context of cannabinoid receptors. []

    Compound Description: This compound is a ligand that has been utilized to form complexes with various metal ions, including Co(II), Ni(II), and Cu(II). These complexes have been characterized using spectroscopic techniques. []

    Relevance: This compound features a dihydropyrazole core similar to 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. The variations in substituents, particularly the presence of a naphthyl group at the 3-position, highlight the structural diversity possible within this class of compounds. Its ability to form metal complexes suggests potential applications in coordination chemistry and catalysis. []

    Compound Description: This compound class features a pyrazoline ring system substituted with an acyl group, an aryl group, and a triazole ring. These compounds were synthesized via a multistep process involving chalcone intermediates. []

    Relevance: This class of compounds showcases the possibility of introducing a triazole ring at the 3-position of the pyrazoline ring, similar to some of the other related compounds discussed earlier. This structural motif could be relevant for exploring new derivatives of 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole with potentially enhanced biological activity or different pharmacological profiles. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

    Compound Description: This compound incorporates both a thiazole and a triazole ring system linked to the dihydropyrazole core. Its crystal structure, characterized by X-ray diffraction, reveals intermolecular interactions such as C—H...N contacts. []

    Relevance: Similar to other related compounds, this molecule highlights the recurring theme of incorporating triazole moieties into dihydropyrazole-based structures. It shares a structural resemblance to 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole, with a key difference being the presence of a triazole-thiazole unit at the 1-position of the pyrazole ring. This structural modification suggests a strategy for exploring the structure-activity relationships of dihydropyrazoles by introducing heterocyclic substituents at this position, potentially influencing their binding affinity to biological targets or their physicochemical properties. []

5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

    Compound Description: This compound's crystal structure reveals disorder in the orientation of the fluorophenyl ring, highlighting the flexibility of certain substituents. []

    Relevance: This compound shares the core structure of 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. The presence of bromine instead of chlorine on the phenyl ring at the 5-position emphasizes the potential for halogen substitutions to fine-tune the compound's properties. []

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

    Compound Description: This compound features an ethanone substituent at the 1-position of the dihydropyrazole ring. []

    Relevance: This compound shares the 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole substructure with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. The presence of an ethanone group at the 1-position, compared to the 2-chlorophenyl group in the target compound, indicates a potential strategy for introducing ketone functionalities at this position, potentially influencing the compound's reactivity or interactions with biological targets. []

1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

    Compound Description: This compound incorporates a 2-fluorophenyl group at the 3-position of the dihydropyrazole ring, differing from the 4-fluorophenyl substitution in the target compound. []

    Relevance: This compound, with its 1-(pyrazolyl)ethanone core, shares a structural motif with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. This comparison highlights the possibility of modifying the position of the fluorine atom on the phenyl ring at the 3-position, potentially influencing the compound's electronic properties and interactions with biological targets. []

    Compound Description: This molecule incorporates a chromone ring system attached to the dihydropyrazole moiety via a thiazole linker. The crystal structure reveals intermolecular interactions, including hydrogen bonding and π-π stacking. []

    Relevance: This compound exhibits structural similarity to 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole, sharing the 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl substructure. The presence of the chromone ring system highlights the possibility of introducing additional heterocyclic moieties onto the dihydropyrazole core, potentially influencing its physicochemical properties and interactions with biological targets. []

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-[(4-fluorophenyl)diazenyl]-4-methylthiazole

    Compound Description: This compound stands out due to the incorporation of a diazenyl group, introducing a nitrogen-nitrogen double bond into the structure. []

    Compound Description: This complex molecule contains a thiazole ring linked to a dihydropyrazole, which is further substituted with a propoxybenzylidene group. It has been studied for its potential as a Pim-1 kinase inhibitor through molecular docking studies. []

    Relevance: This compound, despite significant structural differences, shares the 3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole substructure with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. This shared fragment, despite variations in other substituents, highlights a common structural motif in a diverse range of dihydropyrazole derivatives. []

3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes

    Compound Description: This group of compounds, derived from vanillin-chalcones, demonstrates antifungal properties, particularly against dermatophytes. []

    Relevance: These compounds, although structurally diverse, share the dihydropyrazole core with 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole. Their antifungal activity, attributed to their electronic properties, suggests that exploring modifications of the target compound within the dihydropyrazole class could lead to the discovery of new antifungal agents. []

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic Acids

    Compound Description: This class of compounds incorporates an indole ring into the dihydropyrazole scaffold. These compounds were synthesized and their potential as EGFR inhibitors has been investigated through molecular docking studies. []

    Relevance: Although structurally different from 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole, these compounds demonstrate the possibility of incorporating indole rings into related scaffolds. This structural modification might be interesting to explore for modifying the target compound's properties and investigating potential interactions with biological targets. []

    Compound Description: This molecule includes a benzofuran ring system linked to the dihydropyrazole unit through a thiazole ring. Its crystal structure reveals intermolecular interactions such as hydrogen bonding and π-π stacking. []

Properties

Product Name

2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

IUPAC Name

2-(2-chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

Molecular Formula

C22H18ClFN2O

Molecular Weight

380.8 g/mol

InChI

InChI=1S/C22H18ClFN2O/c1-27-22-9-5-2-6-17(22)21-14-19(15-10-12-16(24)13-11-15)25-26(21)20-8-4-3-7-18(20)23/h2-13,21H,14H2,1H3

InChI Key

YKTYGBRIVCYLIV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2CC(=NN2C3=CC=CC=C3Cl)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C3=CC=CC=C3Cl)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.